molecular formula C14H20N3O3+ B183151 [Dimethylamino-[(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)oxy]methylidene]-dimethylazanium CAS No. 125700-72-3

[Dimethylamino-[(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)oxy]methylidene]-dimethylazanium

Cat. No. B183151
M. Wt: 278.33 g/mol
InChI Key: GPBNVFDFVXCHMV-UHFFFAOYSA-N
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Description

This compound, also known as (Dimethylamino){[(1R,2S,6S,7R)-3,5-dioxo-4-azatricyclo[5.2.1.0 2,6]dec-8-en-4-yl]oxy}-N,N-dimethylmethaniminium, has a molecular formula of C14H20N3O3 . It is a complex organic compound with a tricyclic structure .


Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a tricyclic core with multiple functional groups . The compound has four defined stereocentres .


Chemical Reactions Analysis

Reactions of similar compounds, such as (3,5-dioxo-4-azatricyclo[5.2.1.0 2-endo,6-endo]dec-8-en-4-yl)carboxylic acids and their derivatives with p-nitrophenyl azide, have been studied . A significant fact of the involvement of the carboxy group into the formation of aziridine ring was established and the intermolecular character of this process was confirmed .

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, reactivity, and potential applications. For instance, the synthesis of new urea, carbamates, and carboxamides of the norbornene series were synthesized on the basis of 4-isocyanatomethyl-4-azatricyclo[5.2.1.02,6-endo]dec-8-ene-3,5-dione . The reactivity of these compounds and products derived therefrom could be investigated in detail .

properties

IUPAC Name

[dimethylamino-[(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)oxy]methylidene]-dimethylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N3O3/c1-15(2)14(16(3)4)20-17-12(18)10-8-5-6-9(7-8)11(10)13(17)19/h5-6,8-11H,7H2,1-4H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPBNVFDFVXCHMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=[N+](C)C)ON1C(=O)C2C3CC(C2C1=O)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N3O3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801106508
Record name 1-(Dimethylamino)-1-[(1,3,3a,4,7,7a-hexahydro-1,3-dioxo-4,7-methano-2H-isoindol-2-yl)oxy]-N,N-dimethylmethanaminium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801106508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[Dimethylamino-[(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)oxy]methylidene]-dimethylazanium

CAS RN

125700-72-3
Record name 1-(Dimethylamino)-1-[(1,3,3a,4,7,7a-hexahydro-1,3-dioxo-4,7-methano-2H-isoindol-2-yl)oxy]-N,N-dimethylmethanaminium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=125700-72-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Dimethylamino)-1-[(1,3,3a,4,7,7a-hexahydro-1,3-dioxo-4,7-methano-2H-isoindol-2-yl)oxy]-N,N-dimethylmethanaminium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801106508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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